

Physical and chemical properties of 2-Chloro-1,4-benzenedicarboxylic acid

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Compound of Interest

Compound Name: 2-Chloroterephthalic acid

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An In-depth Technical Guide to 2-Chloro-1,4-benzenedicarboxylic Acid

Introduction

2-Chloro-1,4-benzenedicarboxylic acid, also known as **2-chloroterephthalic acid**, is an aromatic dicarboxylic acid with the molecular formula $C_8H_5ClO_4$.^{[1][2][3][4][5][6]} It is a derivative of terephthalic acid, featuring a chlorine atom substituted on the benzene ring. This compound typically appears as a white to off-white crystalline solid.^[4] Its unique chemical structure, combining the reactivity of carboxylic acids with the properties imparted by the chloro-substituent, makes it a valuable building block in various fields. It is soluble in polar organic solvents and is utilized in the synthesis of polymers, particularly polyesters, and serves as a key intermediate in the production of pharmaceuticals and agrochemicals.^[4]

Recent research has highlighted its potential in biomedicine, noting its anti-inflammatory activity through the inhibition of cytokine release, which suggests it may be a candidate for the development of treatments for autoimmune diseases.^[1] Furthermore, it is used as a linker in the synthesis of Metal-Organic Frameworks (MOFs).^[7] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and potential applications for professionals in research and drug development.

Physical and Chemical Properties

The key physical and chemical properties of 2-Chloro-1,4-benzenedicarboxylic acid are summarized in the table below. The presence of the electron-withdrawing chlorine atom and

two carboxylic acid groups dictates its characteristics, such as its high melting point and acidity.

Property	Value	Reference
CAS Number	1967-31-3	[2][3][4][5][6][7]
Molecular Formula	C ₈ H ₅ ClO ₄	[1][2][3][4][5][6]
Molecular Weight	200.58 g/mol	[2][5]
Appearance	White to light yellow solid/crystal	[4]
Melting Point	306-308 °C	[3][5]
Boiling Point	400.5 ± 30.0 °C (Predicted)	[3][5]
Density	1.586 ± 0.06 g/cm ³ (Predicted)	[3][5]
pKa ₁	2.45 ± 0.25 (Predicted)	[5]
Solubility	Soluble in polar organic solvents	[4]
Vapor Pressure	3.91E-07 mmHg at 25°C	[3][6]
Flash Point	196 °C	[3][6]
XLogP3	1.7	[3][6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Chloro-1,4-benzenedicarboxylic acid. Below is a summary of its key spectral features.

Spectroscopy	Data	Reference
¹ H NMR	(300 MHz, DMSO-d ₆ , δ ppm): 7.86 (d, J=7.8 Hz, 1H), 7.93 (dd, J=7.8, 1.2 Hz, 1H), 7.96 (d, J=1.2 Hz, 1H).	[3]
	(CD ₃ OD, δ ppm): 7.87 (d, J = 7.8 7.8 Hz, 1H), 7.98 (d, J = 7.8 Hz, 1H), 8.07 (s, 1H).	[5]
IR (Infrared)	Expected Peaks (cm ⁻¹): Very broad O-H stretch (2500- 3300), strong C=O stretch (1680-1750), C-O stretch (1210-1320), aromatic C-H and C=C stretches.	[8][9][10]
Mass Spec (MS)	Expected m/z: Molecular ion peaks at ~200 and ~202 due to ³⁵ Cl and ³⁷ Cl isotopes. Common fragments include loss of •OH (M-17) and •COOH (M-45).	[11]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 2-Chloro-1,4-benzenedicarboxylic acid are provided below.

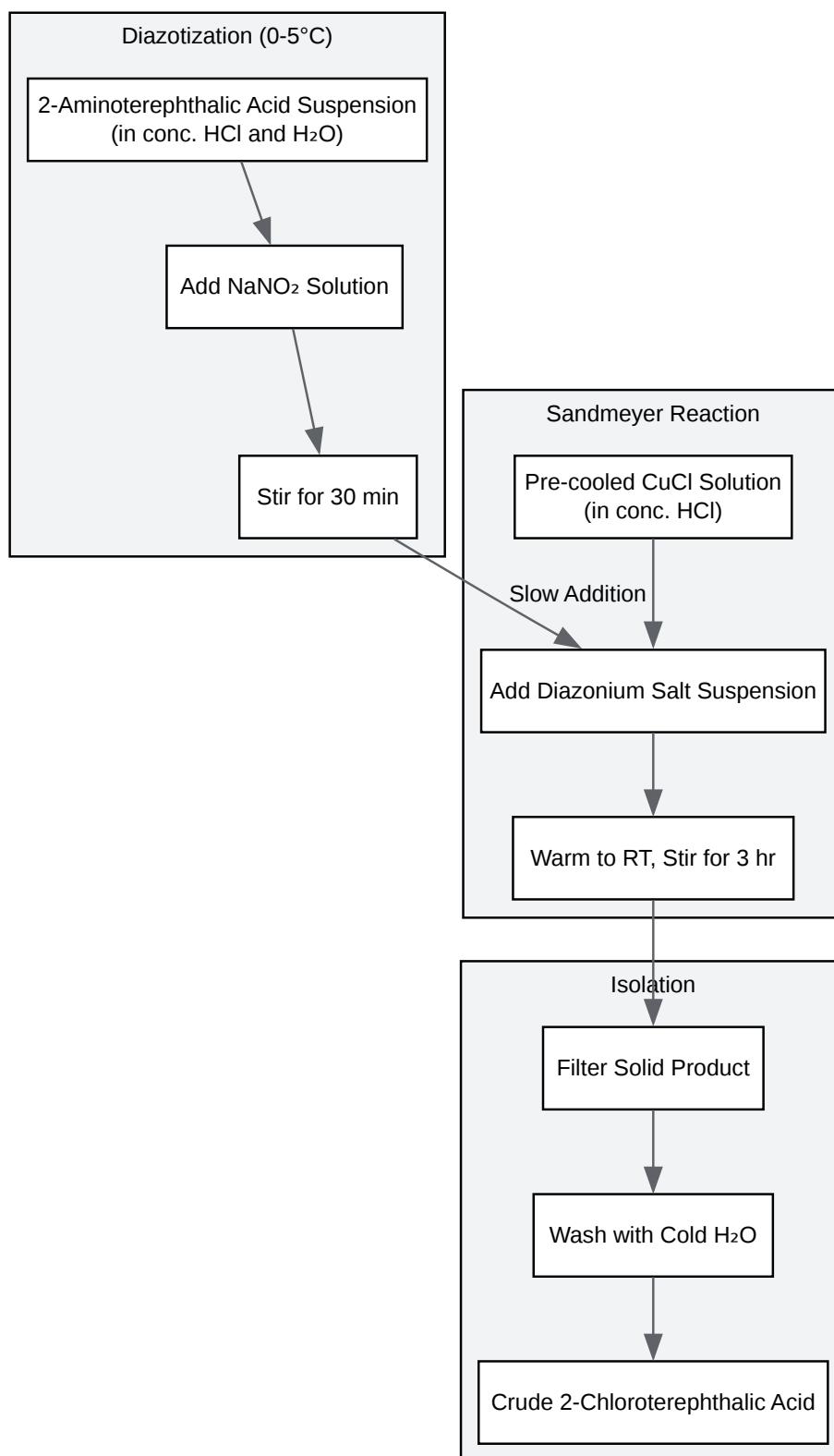
Synthesis Protocols

Two common laboratory-scale synthesis methods are described.

Method 1: From 2-Aminoterephthalic Acid (Sandmeyer Reaction)

This protocol involves the diazotization of an amino group followed by chloro-de-diazoniation.

- **Diazotization:** Suspend 2-aminoterephthalic acid (10 g, 55 mmol) in a mixture of concentrated hydrochloric acid (14.3 ml) and water (28.6 ml). Cool the suspension to 0-5°C in an ice bath.[5] Slowly add a solution of sodium nitrite (3.8 g, 55 mmol) in water (18 ml) over 15-20 minutes, maintaining the temperature below 5°C.[5] Stir the mixture at 0-5°C for an additional 30 minutes.[5]
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of cuprous chloride (12 g, 122 mmol) in concentrated hydrochloric acid (60 mL) and cool it in an ice bath.[5] Slowly add the diazonium salt suspension from step 1 to the pre-cooled cuprous chloride solution with continuous stirring.[5]
- **Reaction and Isolation:** Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.[5] Collect the resulting solid product by filtration and wash it with ice-cold water (25 mL).[5]

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Synthesis of 2-Chloro-1,4-benzenedicarboxylic acid via Sandmeyer Reaction.

Method 2: Oxidation of Chloroxylene

This method uses strong oxidizing conditions to convert methyl groups to carboxylic acids.

- Reaction Setup: Introduce 2-chloroxylene (6 g, 0.043 mol), 70% nitric acid (16 ml), and distilled water (60 ml) into a 120 ml Teflon-lined vessel.[3]
- Oxidation: Place the sealed Teflon vessel inside a steel Paar bomb and heat it to 170°C for 12 hours.[3]
- Isolation: After cooling, recover the solid product by filtration and wash it thoroughly with distilled water to remove residual acid and impurities.[3] A yield of approximately 75% is reported for this method.[3]

Purification Protocol: Recrystallization

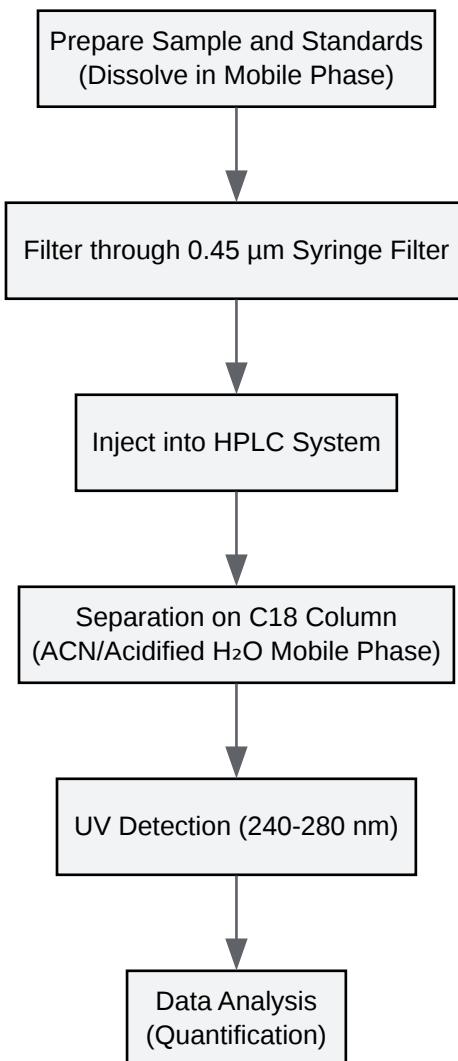
The crude product from synthesis can be purified to remove unreacted starting materials and side products.

- Solvent Selection: Prepare a solvent mixture of water and ethanol (9:1 v/v).[5] Other potential methods for the parent compound, terephthalic acid, involve dissolving in a basic solution (e.g., NaOH), treating with activated charcoal to remove colored impurities, followed by filtration and re-precipitation by adding acid.[12]
- Dissolution: Dissolve the crude, dried solid in a minimum amount of the hot solvent mixture.
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted for the analysis of 2-Chloro-1,4-benzenedicarboxylic acid, based on established methods for similar aromatic acids.[13][14][15]

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of acetonitrile and water (e.g., 40:60 v/v), with the aqueous phase acidified with 0.1% phosphoric acid or formic acid to ensure the carboxylic acid groups are protonated.[\[16\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength between 240 nm and 280 nm.
- Sample Preparation: Prepare standard and sample solutions in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter all solutions through a 0.45 μ m syringe filter before injection.



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General workflow for the HPLC analysis of 2-Chloro-1,4-benzenedicarboxylic acid.

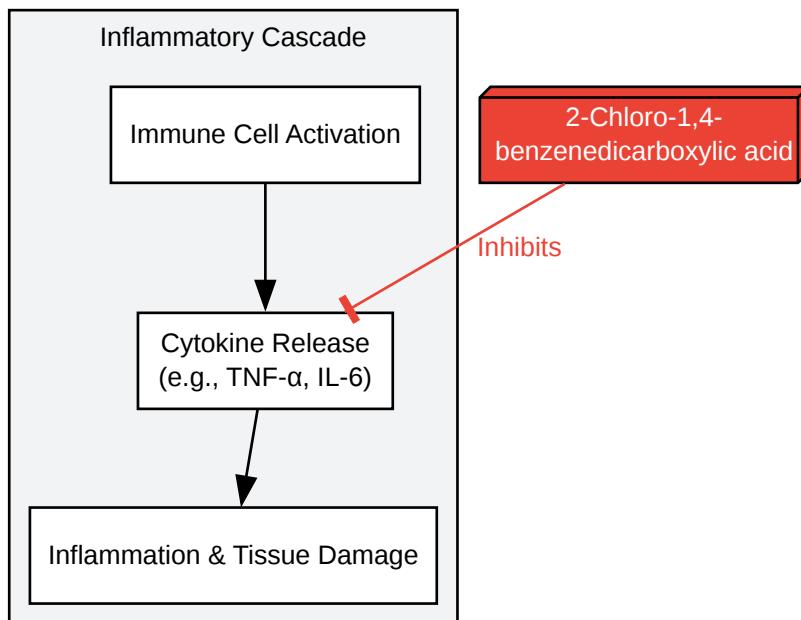
Applications in Research and Drug Development

2-Chloro-1,4-benzenedicarboxylic acid is more than a simple chemical intermediate; it possesses properties that make it a compound of interest for therapeutic applications.

- **Anti-inflammatory and Immunomodulatory Effects:** The compound has shown significant potential due to its ability to modulate immune pathways.^[1] Specifically, it has demonstrated anti-inflammatory activity by inhibiting the release of cytokines.^[1] This mechanism is a key target in the treatment of various autoimmune and inflammatory diseases, making **2-**

chloroterephthalic acid a valuable lead compound for drug discovery programs in this area.[\[1\]](#)

- Pharmaceutical and Agrochemical Synthesis: As a bifunctional molecule, it serves as a versatile building block.[\[4\]](#) The carboxylic acid groups can be converted into a variety of functional groups (esters, amides, acid chlorides), while the chlorinated aromatic ring can undergo further substitution reactions, allowing for the construction of complex molecular architectures for new active pharmaceutical ingredients (APIs) and agrochemicals.[\[4\]](#)
- Materials Science: It is used as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[\[7\]](#) MOFs are crystalline materials with porous structures that have applications in gas storage, catalysis, and drug delivery. The specific geometry and electronic properties of the 2-chloroterephthalate linker can be used to tune the properties of the resulting MOF for specific applications.



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Proposed anti-inflammatory mechanism of 2-Chloro-1,4-benzenedicarboxylic acid.

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